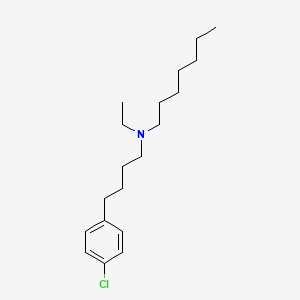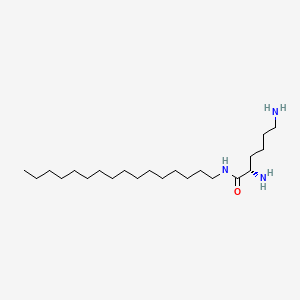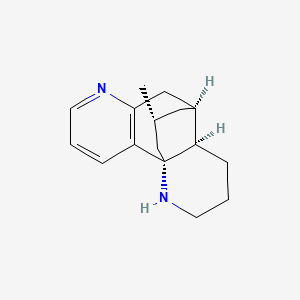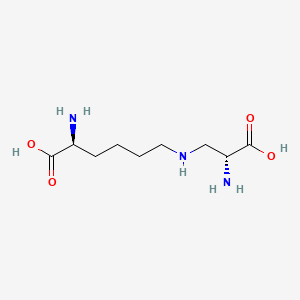
Lysinoalanine, (S,R)-
Descripción general
Descripción
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is a derivative of the essential amino acid lysine. It is characterized by the presence of an additional amino and carboxyl group attached to the lysine molecule. This compound is significant in various biochemical processes and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- typically involves the reaction of lysine with specific reagents that introduce the additional amino and carboxyl groups. One common method is the reaction of lysine with acrylonitrile, followed by hydrolysis to yield the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the product.
Industrial Production Methods
Industrial production of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves large-scale synthesis using biotechnological processes. Microbial fermentation is a widely used method, where genetically engineered microorganisms are employed to produce the compound efficiently. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®-, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use in drug development and as a supplement for lysine deficiency.
Industry: The compound is used in the production of biodegradable polymers and as an additive in food and feed industries.
Mecanismo De Acción
The mechanism of action of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolic processes. The compound’s additional amino and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine: The parent compound, which lacks the additional amino and carboxyl groups.
L-Arginine: Another amino acid with similar structural features but different functional groups.
L-Ornithine: A derivative of lysine with a similar structure but different biochemical properties.
Uniqueness
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is unique due to its additional functional groups, which confer distinct chemical and biochemical properties. These groups enable the compound to participate in a broader range of reactions and applications compared to its similar counterparts.
Propiedades
Número CAS |
63121-95-9 |
|---|---|
Fórmula molecular |
C9H19N3O4 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1 |
Clave InChI |
IMSOBGJSYSFTKG-NKWVEPMBSA-N |
SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
SMILES isomérico |
C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N |
SMILES canónico |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
Apariencia |
Solid powder |
Key on ui other cas no. |
63121-95-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lysinoalanine, (S,R)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1675709.png)
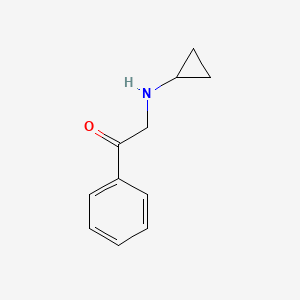
![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)
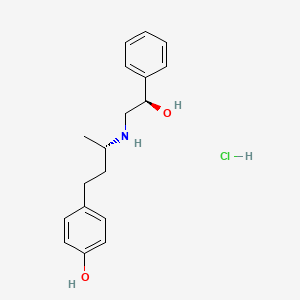
![4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol](/img/structure/B1675715.png)
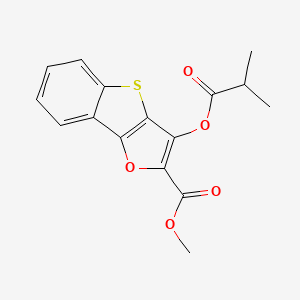
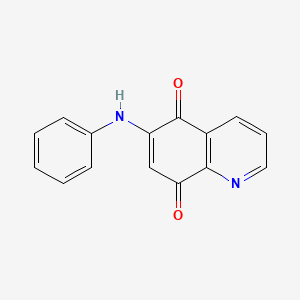
![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)
![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)
![(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one](/img/structure/B1675721.png)
